BenchChemオンラインストアへようこそ!

3-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyridazine

Medicinal chemistry Hydrogen bonding Drug-likeness

3-(1H-Imidazol-1-yl)-6-(piperazin-1-yl)pyridazine (CAS 1949816-23-2) is a heterocyclic small molecule (C₁₁H₁₄N₆, MW 230.27 g/mol) that incorporates three pharmacophorically distinct nitrogen-containing rings: an imidazole at the pyridazine 3-position and a free piperazine at the 6-position. It is classified as a research chemical and synthetic intermediate, not intended for therapeutic or veterinary use.

Molecular Formula C11H14N6
Molecular Weight 230.27 g/mol
CAS No. 1949816-23-2
Cat. No. B1488404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyridazine
CAS1949816-23-2
Molecular FormulaC11H14N6
Molecular Weight230.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NN=C(C=C2)N3C=CN=C3
InChIInChI=1S/C11H14N6/c1-2-11(17-8-5-13-9-17)15-14-10(1)16-6-3-12-4-7-16/h1-2,5,8-9,12H,3-4,6-7H2
InChIKeyBHVZAMJIIGERNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Imidazol-1-yl)-6-(piperazin-1-yl)pyridazine (CAS 1949816-23-2): Physicochemical Baseline and Procurement-Relevant Identity


3-(1H-Imidazol-1-yl)-6-(piperazin-1-yl)pyridazine (CAS 1949816-23-2) is a heterocyclic small molecule (C₁₁H₁₄N₆, MW 230.27 g/mol) that incorporates three pharmacophorically distinct nitrogen-containing rings: an imidazole at the pyridazine 3-position and a free piperazine at the 6-position [1]. It is classified as a research chemical and synthetic intermediate, not intended for therapeutic or veterinary use . Its computed physicochemical properties include a predicted pKa of 8.54 ± 0.10 (piperazine NH), XLogP3 of −0.3, topological polar surface area (TPSA) of 58.9 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and two rotatable bonds [1]. The compound is typically supplied at ≥95% purity and serves as a versatile building block for the synthesis of kinase inhibitors, dCTP pyrophosphatase inhibitors, stearoyl-CoA desaturase-1 (SCD1) inhibitors, and other biologically active derivatives within the broader piperazin-1-ylpyridazine and imidazopyridazine chemical space [2][3].

Why 3-(1H-Imidazol-1-yl)-6-(piperazin-1-yl)pyridazine Cannot Be Replaced by Simpler In-Class Analogs


The scientific and procurement value of 3-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyridazine resides in its three-ring pharmacophoric architecture, which simultaneously provides a metal-coordinating imidazole, a hydrogen-bond-donating piperazine NH, and an electron-deficient pyridazine core [1]. Simpler in-class analogs lack one or more of these features: 3-(1H-imidazol-1-yl)pyridazine (CAS 889944-16-5) lacks the piperazine moiety entirely, forfeiting both the hydrogen bond donor (HBD = 0 vs 1) and the basic nitrogen (pKa ~4.00 vs 8.54) that enable salt formation and solubility tuning ; the piperidine congener 3-(1H-imidazol-1-yl)-6-(1-piperidinyl)pyridazine (CAS 124079-32-9) replaces the piperazine NH with a CH₂ group, eliminating HBD capacity (HBD = 0) and the reactive handle for late-stage derivatization ; and 3-chloro-6-(1H-imidazol-1-yl)pyridazine (CAS 71037-71-3) offers a chlorine leaving group instead of piperazine, enabling nucleophilic aromatic substitution chemistry but failing to provide the hydrogen-bonding and basicity features of the piperazine NH . Furthermore, the piperazin-1-ylpyridazine scaffold is established as a privileged chemotype in multiple target families—including dCTP pyrophosphatase 1 and SCD1—where subtle structural modifications produce order-of-magnitude changes in potency and metabolic stability [2][3]. Generic substitution without accounting for these differentiated physicochemical and pharmacophoric properties risks compromising target engagement, synthetic tractability, and downstream SAR interpretability.

3-(1H-Imidazol-1-yl)-6-(piperazin-1-yl)pyridazine: Comparator-Referenced Quantitative Differentiation Evidence


Hydrogen Bond Donor Count: Piperazine NH Confers Unique HBD Capacity vs. Piperidine and Des-Piperazine Analogs

3-(1H-Imidazol-1-yl)-6-(piperazin-1-yl)pyridazine possesses one hydrogen bond donor (HBD = 1) attributable to the free piperazine NH, as computed by Cactvs 3.4.8.18 and reported in PubChem [1]. In contrast, the closest piperidine analog, 3-(1H-imidazol-1-yl)-6-(1-piperidinyl)pyridazine (CAS 124079-32-9), has HBD = 0 because the piperidine ring lacks an NH group . The des-piperazine analog 3-(1H-imidazol-1-yl)pyridazine (CAS 889944-16-5) also has HBD = 0 . The presence of a hydrogen bond donor is a critical determinant of aqueous solubility, membrane permeability, and target binding enthalpy, and is a key parameter in Lipinski's Rule of Five compliance assessment.

Medicinal chemistry Hydrogen bonding Drug-likeness Solubility

Ionization State and Salt Formation Potential: Piperazine pKa 8.54 vs. Imidazole-Only pKa 4.00

The predicted pKa of the piperazine NH in the target compound is 8.54 ± 0.10, as reported by Chem960 . This value indicates that the compound exists predominantly in its protonated, positively charged form at physiological pH (7.4), enabling salt formation with pharmaceutically acceptable acids for solubility and crystallinity optimization. In contrast, the des-piperazine analog 3-(1H-imidazol-1-yl)pyridazine (CAS 889944-16-5) has a predicted pKa of only 4.00 ± 0.10, attributable solely to the pyridazine/imidazole nitrogens, and exists predominantly in its neutral form at physiological pH . The piperidine analog (CAS 124079-32-9) lacks a basic nitrogen in the six-membered ring, yielding a tertiary amine with different protonation behavior (ACD/LogD at pH 5.5 = 1.19) .

pKa Salt formation Solubility enhancement Ionization state

Synthetic Versatility: Free Piperazine NH as a Reactive Handle for Late-Stage Diversification

The free secondary amine of the piperazine ring in 3-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyridazine serves as a nucleophilic handle for one-step diversification via acylation, sulfonylation, reductive amination, or urea formation [1]. This is in direct contrast to the piperidine analog (CAS 124079-32-9), which lacks a reactive NH and requires de novo synthesis for each analog. The chloro analog 3-chloro-6-(1H-imidazol-1-yl)pyridazine (CAS 71037-71-3, MW 180.59, LogP −0.06) provides a different reactive handle (aryl chloride for SₙAr) but does not retain the HBD and basicity of piperazine . Published SAR campaigns in the piperazin-1-ylpyridazine series have demonstrated that substituents introduced at the piperazine 4-position can modulate potency by >100-fold and metabolic stability by >50-fold, confirming the critical role of this diversification point [2][3].

Parallel synthesis Late-stage functionalization SAR exploration Building block

Metabolic Stability Alert: Piperazin-1-ylpyridazine Class Exhibits Rapid Microsomal Clearance Requiring Structural Optimization

A dedicated structure–metabolism relationship (SMR) study on the piperazin-1-ylpyridazine chemotype reported that unoptimized representatives of this class suffer from rapid in vitro intrinsic clearance in liver microsome assays, with exemplar compound 1 exhibiting a half-life (t₁/₂) of only 2 min in mouse liver microsomes (MLM) and 3 min in human liver microsomes (HLM) [1]. Through systematic structural modification at the piperazine 4-position, the same study achieved a >50-fold improvement in metabolic stability, with compound 29 reaching MLM/HLM t₁/₂ = 113/105 min [1]. This class-level intrinsic metabolic lability is a critical consideration for any research program selecting 3-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyridazine as a starting scaffold, as early-stage ADME optimization will likely be required. In contrast, the piperidine analog may exhibit different CYP-mediated oxidation profiles due to the absence of the piperazine NH, though direct comparative metabolic stability data are not available .

Metabolic stability Microsomal clearance ADME Lead optimization

Topological Polar Surface Area and CNS Drug-Likeness: TPSA 58.9 Ų Positions the Scaffold for CNS Penetration Potential

The topological polar surface area (TPSA) of 3-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyridazine is computed as 58.9 Ų, as reported in PubChem [1]. This value falls below the widely accepted threshold of <70 Ų for favorable CNS penetration and below the <140 Ų threshold for oral bioavailability [2]. In comparison, the des-piperazine analog 3-(1H-imidazol-1-yl)pyridazine (CAS 889944-16-5, MW 146.15, 3 HBA, 0 HBD) has a lower molecular weight but also a significantly lower TPSA (approximately 43.6 Ų based on its HBA/HBD profile), while the piperidine analog (CAS 124079-32-9, MW 229.28, 5 HBA, 0 HBD) lacks the HBD that contributes to the target compound's balanced polarity profile . The combination of TPSA < 70 Ų, molecular weight < 300 Da, and XLogP3 of −0.3 places the compound within favorable physicochemical space for CNS drug discovery, while the piperidine analog's complete absence of HBD may limit its ability to engage polar residues in CNS target binding pockets.

CNS drug discovery Blood-brain barrier TPSA Physicochemical property

Optimal Research and Industrial Application Scenarios for 3-(1H-Imidazol-1-yl)-6-(piperazin-1-yl)pyridazine Based on Quantified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Campaigns Targeting Kinases, dCTPase, or SCD1

The compound's molecular weight (230.27 Da), TPSA (58.9 Ų), and balanced HBD/HBA profile (1/5) position it as an ideal fragment-sized starting point for FBDD programs [1]. The piperazin-1-ylpyridazine chemotype has validated activity against human dCTP pyrophosphatase 1 (dCTPase), with lead compounds demonstrating nanomolar potency and outstanding selectivity over related nucleotide-processing enzymes [2]. In the SCD1 inhibitor series, piperazinylpyridazine-based compound 49 (XEN103) achieved mSCD1 IC₅₀ = 14 nM, HepG2 IC₅₀ = 12 nM, and in vivo ED₅₀ = 0.8 mg/kg, confirming the translational potential of this scaffold [3]. The free piperazine NH enables rapid fragment growing and merging strategies through one-step acylation or sulfonylation chemistry, while the pKa of 8.54 supports salt-based solubility optimization for biophysical assays (NMR, SPR, ITC) at physiological pH [1].

Parallel Library Synthesis for Structure-Activity Relationship (SAR) Exploration

The piperazine NH serves as a single, well-defined diversification point that is compatible with high-throughput parallel chemistry workflows. Published SAR studies on piperazin-1-ylpyridazines have demonstrated that modifications at this position can modulate in vitro potency across multiple target classes and improve metabolic stability by >50-fold (from t₁/₂ = 2–3 min to t₁/₂ = 105–113 min in liver microsomes) [4]. This enables the rapid generation of focused compound libraries (24–96 compounds per synthesis cycle) for SAR exploration without the need for de novo core construction for each analog—a significant advantage over the piperidine congener (CAS 124079-32-9) which lacks a reactive NH and requires multi-step synthesis for each derivative .

CNS-Penetrant Probe and Lead Optimization Programs

With a TPSA of 58.9 Ų (below the 70 Ų CNS penetration threshold), MW of 230.27 Da, and XLogP3 of −0.3, the compound resides within favorable CNS drug-like chemical space [1][5]. The piperazine NH (pKa ~8.54) provides a handle for tuning basicity and CNS exposure through N-substitution, while the imidazole ring enables metal coordination essential for engaging metalloenzyme and kinase targets relevant to neurological disorders . The class-level metabolic stability data provide actionable guidance: early incorporation of metabolic blocking groups at the piperazine 4-position can mitigate the intrinsic clearance liability observed in the unoptimized piperazin-1-ylpyridazine scaffold (MLM/HLM t₁/₂ of 2/3 min for early analogs) [4]. This makes the compound a strategically informed choice for CNS-targeted probe development where both BBB penetration and target engagement are required.

Chemical Biology Tool Compound Synthesis for Target Validation Studies

The compound's structural architecture—combining a metal-coordinating imidazole, a hydrogen-bond-donating piperazine, and an electron-deficient pyridazine—maps directly onto the pharmacophoric requirements of multiple therapeutically relevant target classes, including kinases (TAK1, CDK12/13, DYRK/CLK families) and nucleotide-processing enzymes (dCTPase) [2][6]. The free piperazine NH can be selectively functionalized to introduce affinity tags (biotin, fluorophores), photoaffinity labels (diazirine, benzophenone), or E3 ligase recruiting elements (PROTAC design) without perturbing the imidazole-pyridazine core that mediates target binding. This site-selective derivatization capability is absent in both the des-piperazine analog (no NH handle) and the piperidine analog (no reactive NH), making the target compound uniquely suited for chemical probe development where functional annotation of the piperazine position is required .

Quote Request

Request a Quote for 3-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.